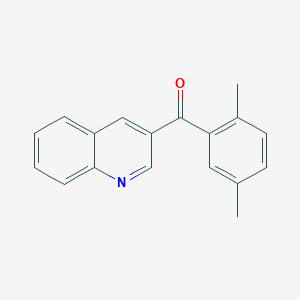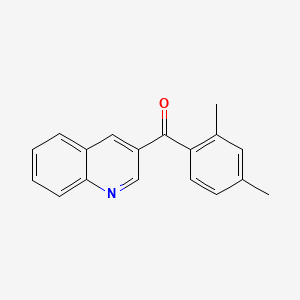
4-(2,5-Dimethylbenzoyl)quinoline; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Properties: Research suggests that quinoline derivatives possess anticancer potential. Scientists have explored their ability to inhibit tumor growth and metastasis. Further investigations into the specific mechanisms of action for this compound could lead to novel cancer therapies .
Antimicrobial Activity: Quinolines often exhibit antibacterial, antifungal, and antiviral properties. Researchers have studied their efficacy against various pathogens, including drug-resistant strains3-(2,5-Dimethylbenzoyl)quinoline may contribute to this antimicrobial arsenal .
Synthetic Organic Chemistry
Quinolines serve as versatile building blocks in synthetic organic chemistry. Here’s how 3-(2,5-Dimethylbenzoyl)quinoline contributes:
- One-Pot Synthesis : Li et al. reported a one-pot synthesis of 2- or 3-mono-substituted, 2,3-disubstituted quinoline derivatives. This method allows efficient access to diverse quinoline structures using readily available reagents .
Industrial Chemistry
Quinolines find applications in industrial processes. Consider the following:
- Green Synthesis : In recent years, there’s been a push for greener and more sustainable chemical processes. Researchers have explored alternative reaction methods for quinoline synthesis. These include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids or photocatalysis (UV radiation)3-(2,5-Dimethylbenzoyl)quinoline can be synthesized using such environmentally friendly approaches .
Material Science
Quinolines contribute to material science and technology:
- Luminescent Properties : Certain quinoline derivatives exhibit luminescence, making them useful in OLEDs (organic light-emitting diodes) and other optoelectronic devices3-(2,5-Dimethylbenzoyl)quinoline may play a role in enhancing luminescent materials .
Coordination Chemistry
Quinolines coordinate with metal ions, leading to interesting complexes:
- Metal Chelation : Quinoline derivatives can form stable complexes with transition metals. These complexes find applications in catalysis, sensors, and bioinorganic chemistry. Investigating the coordination behavior of 3-(2,5-Dimethylbenzoyl)quinoline could reveal its potential in these areas .
Pharmacophore Design
Understanding the pharmacophoric features of quinolines aids drug design:
- Molecular Modeling : Researchers use computational methods to explore the interactions between quinolines and biological targets. By studying the binding modes of 3-(2,5-Dimethylbenzoyl)quinoline , scientists can optimize its pharmacological properties .
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable here as this compound is not intended for human or veterinary use.
Safety and Hazards
While specific safety and hazard information for 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not available in the search results, it’s important to handle all chemical compounds with care. Proper safety measures should include wearing protective clothing, gloves, and eye protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-13(2)16(9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDGEKQDENSQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylbenzoyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
amine hydrochloride](/img/structure/B6337395.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)







